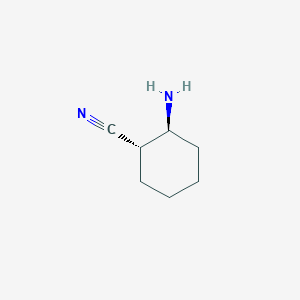
3-Bromo-N-isopropyl-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-isopropyl-2-methylaniline, with the chemical formula C10H14BrN, is an organic compound. Its structure consists of a benzene ring substituted with a bromine atom, an isopropyl group (CH(CH3)2), and a methyl group (CH3). The compound’s molecular weight is approximately 228.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes can yield 3-Bromo-N-isopropyl-2-methylaniline. One common method involves the bromination of N-isopropyl-2-methylaniline using bromine or a brominating agent. The reaction typically occurs at the ortho position relative to the methyl group. The overall reaction can be represented as follows:
N-isopropyl-2-methylaniline+Br2→this compound+HBr
Industrial Production:: The industrial production of this compound may involve large-scale bromination processes. specific details regarding industrial methods are proprietary and may not be widely available.
Analyse Chemischer Reaktionen
3-Bromo-N-isopropyl-2-methylaniline can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo substitution reactions, such as nucleophilic aromatic substitution (SNAr). Common reagents include strong nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Acylation and Alkylation: The amino group can react with acylating agents (e.g., acyl chlorides) or alkylating agents (e.g., alkyl halides).
Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-isopropyl-2-methylaniline finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Researchers study its interactions with biological targets, such as receptors or enzymes.
Industry: It may be used in the production of dyes, pharmaceuticals, or agrochemicals.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may act as a ligand for a specific receptor.
- In dye synthesis, it could participate in color-forming reactions.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C10H14BrN |
|---|---|
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
3-bromo-2-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7,12H,1-3H3 |
InChI-Schlüssel |
RYQAUSASROKHAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13036733.png)
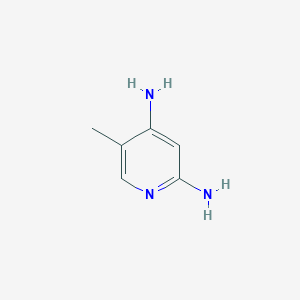

![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-methylbutan-2-yl)-6-fluoro-1H-indol-5-yl)cyclopropanecarboxamide](/img/structure/B13036786.png)
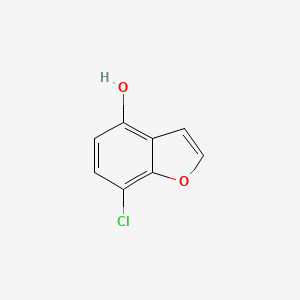
![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
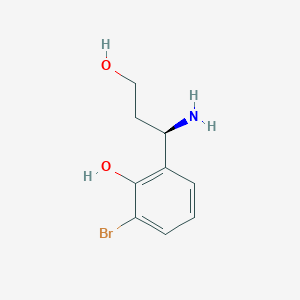

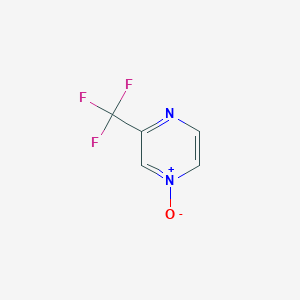
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
